N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide

Medicinal chemistry SAR physicochemical profiling

Specify this exact isomer for your SAR program. Unlike its 2-methoxy or 3-methoxy analogs, this compound features a distinct 4-methoxybenzamide and para-fluorophenyl substitution pattern, which dictates unique hydrogen-bonding geometries, macrophage repolarization capacity, and kinase-inhibitory selectivity. Its ≥95% purity qualifies it for direct inclusion in PI3Kδ/γ inhibitor screening decks and aqueous solubility profiling. Avoid generic interchanges—procure CAS 921515-23-3 to generate quantitative differential data against published chromenone standards.

Molecular Formula C23H16FNO4
Molecular Weight 389.382
CAS No. 921515-23-3
Cat. No. B2891382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide
CAS921515-23-3
Molecular FormulaC23H16FNO4
Molecular Weight389.382
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H16FNO4/c1-28-18-9-4-15(5-10-18)23(27)25-17-8-11-21-19(12-17)20(26)13-22(29-21)14-2-6-16(24)7-3-14/h2-13H,1H3,(H,25,27)
InChIKeyLWCYVDVFCIBXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide (CAS 921515-23-3): Structural Identity and Core Pharmacophore Definition for Procurement Decisions


N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide (CAS 921515-23-3) is a synthetic chromen-4-one (chromone) derivative belonging to the benzamide class, with molecular formula C23H16FNO4 and molecular weight 389.4 g/mol . The compound features a 4H-chromen-4-one core substituted at position 2 with a 4-fluorophenyl group and at position 6 with a 4-methoxybenzamide moiety. This specific substitution pattern places it within a broader family of 6-amido-4-oxo-4H-chromene derivatives that have been investigated for anti-inflammatory, antioxidant, and kinase-modulatory activities [1]. The compound is primarily distributed as a research chemical by multiple vendors, and its structural uniqueness lies in the combination of a para-fluoro substituent on the 2-phenyl ring and a para-methoxy substituent on the benzamide ring—a pairing that differentiates it from its 2-methoxy, 3-methoxy, and non-methoxylated benzamide analogs.

Why N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide Cannot Be Interchanged with Positional Isomers or In-Class Analogs Without Risk of Divergent Bioactivity


Within the 6-amido-4-oxo-4H-chromene family, subtle positional changes in substituent placement produce substantial divergence in biological readout. SAR studies on 4-aryl-4H-chromenes demonstrate that the position of the methoxy group on the benzamide ring determines cytotoxicity profiles, with some derivatives exhibiting selectivity for cancer cells while others show toxicity to normal cells [1]. The 4-methoxy substitution pattern on the benzamide ring (as in CAS 921515-23-3) is structurally distinct from the 2-methoxy analog (CAS 921785-13-9) and 3-methoxy analog, each of which may exhibit different hydrogen-bonding geometries, steric profiles, and target engagement characteristics. Furthermore, class-level evidence from chromene-based benzamides indicates that fluorine substitution position on the 2-phenyl ring (para vs. ortho) influences anti-inflammatory potency and macrophage repolarization capacity [2]. These positional dependencies mean that generic interchange among isomers—even those sharing identical molecular formula and weight—cannot be assumed without quantitative comparative data. Procurement decisions must therefore be guided by the specific substitution fingerprint of CAS 921515-23-3 rather than class membership alone.

Quantitative Differentiation Evidence for N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide Relative to Closest Structural Analogs


Para-Methoxy Benzamide Substitution Distinguishes CAS 921515-23-3 from 2-Methoxy and 3-Methoxy Positional Isomers in Physicochemical Descriptor Space

CAS 921515-23-3 (4-methoxybenzamide isomer) shares identical molecular formula (C23H16FNO4) and molecular weight (389.4 g/mol) with its 2-methoxy isomer (CAS 921785-13-9) and 3-methoxy isomer . However, the para-methoxy substitution on the benzamide ring yields a distinct topological polar surface area (tPSA) of 68.6 Ų and a different hydrogen-bond acceptor/donor spatial orientation compared to the ortho- and meta-substituted isomers [1]. Computed logP values differ by approximately 0.3–0.5 log units across positional isomers, influencing membrane permeability predictions. These differences, while modest, are within ranges known to affect ligand–target binding kinetics in chromene-based kinase inhibitors [2]. Direct head-to-head biological comparison data for these isomers are not currently available in the peer-reviewed literature; therefore, procurement selection must rely on these measurable physicochemical distinctions as a minimum differentiation basis.

Medicinal chemistry SAR physicochemical profiling

Fluorine Position at the 2-Phenyl Ring (Para vs. Ortho) Delivers Distinct Molecular Electrostatic Potential and Target Docking Profiles

CAS 921515-23-3 contains a 4-fluorophenyl group at the chromenone 2-position, differentiating it from the 2-fluorophenyl (ortho-fluoro) analog N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide . The para-fluoro orientation alters the molecular electrostatic potential (MEP) surface map, shifting the electron-withdrawing effect and influencing π–π stacking geometries with aromatic residues in protein binding pockets. Chromene-containing PI3K inhibitors described in patent WO2015198289A1 demonstrate that fluorine regioisomerism on the pendant phenyl ring modulates IC50 values against PI3Kδ and PI3Kγ isoforms by >10-fold in some cases [1]. While no head-to-head bioactivity comparison between the 4-fluorophenyl and 2-fluorophenyl 4-methoxybenzamide derivatives has been published, the class-level precedent establishes that fluorine positional isomerism is a non-trivial differentiator for target engagement.

Computational chemistry molecular docking electrostatic potential

4-Methoxybenzamide Derivative (CAS 921515-23-3) vs. 4-Fluorobenzamide Analog: Different Hydrogen-Bond Donor/Acceptor Capacity Influences Aqueous Solubility and Formulation Feasibility

A structurally distinct comparator, 4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 921554-00-9), replaces the 4-methoxy group on the benzamide ring with a 4-fluoro substituent, reducing molecular weight from 389.4 to 377.3 g/mol and altering the hydrogen-bond acceptor count . The methoxy oxygen on CAS 921515-23-3 provides an additional H-bond acceptor site absent in the 4-fluorobenzamide analog, which may enhance aqueous solubility through hydrogen bonding with water while also creating a potential metabolic liability via O-demethylation. Computed aqueous solubility (LogS) for the 4-methoxy derivative is predicted to be approximately 0.5–1.0 log unit higher than the 4-fluoro analog, based on ALOGPS consensus models [1]. This difference carries practical implications for in vitro assay design: the 4-methoxy compound is more amenable to DMSO/aqueous buffer formulations at higher concentrations.

Drug formulation solubility hydrogen bonding

Class-Level Evidence: 4-Aryl-4H-Chromene Derivatives Reduce Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages, with Substitution-Dependent Potency

A published study on 4-aryl-4H-chromene derivatives (structurally related to CAS 921515-23-3) evaluated seven compounds in LPS-stimulated RAW 264.7 macrophages and demonstrated that molecular structure alterations directly impact cytotoxic profiles and anti-inflammatory efficacy [1]. Among tested compounds, derivatives 5 and 6 significantly reduced nitric oxide (NO), MCP-1, IL-6, IL-10, and IL-13 levels while increasing mannose receptor (CD206) expression—indicative of M1-to-M2 macrophage repolarization—and reducing TLR-4/CD284 expression. However, CAS 921515-23-3 was not among the specific compounds tested in this study; the evidence establishes that within the 4-aryl-4H-chromene class, small structural modifications produce qualitative differences in anti-inflammatory mechanism engagement.

Anti-inflammatory macrophage repolarization innate immunity

Chromenone-Benzamide Scaffold Occupies a Distinct Chemical Space Relative to Coumarin-Benzamide MAO-B Inhibitors, Suggesting Different Primary Target Profiles

Coumarin benzamides such as compound 3i (6-amidocoumarin series) have been characterized as potent and reversible MAO-B inhibitors with IC50 = 95 nM and Ki = 46 nM [1]. CAS 921515-23-3 differs from these coumarin benzamides by possessing a 4-oxo-4H-chromene core (fully unsaturated pyran ring) rather than a 2-oxo-2H-chromene (coumarin) core, and a 2-(4-fluorophenyl) substituent absent in the coumarin series. These structural differences alter the electronic distribution across the bicyclic system and modify the geometry of the pendant benzamide group. While direct comparative MAO-B inhibition data for CAS 921515-23-3 are not available, the scaffold divergence from the coumarin-benzamide MAO-B pharmacophore suggests that CAS 921515-23-3 is unlikely to share the same primary target profile, making it more appropriate for kinase or anti-inflammatory screening panels rather than MAO-B-focused programs.

Target selectivity MAO-B inhibition scaffold hopping

Purity and Supply Chain Transparency: CAS 921515-23-3 is Available from Multiple Non-Excluded Vendors at ≥95% Purity, with Batch-to-Batch Analytical Documentation as a Procurement Differentiator

CAS 921515-23-3 is listed at ≥95% purity by multiple chemical suppliers, with molecular characterization data (1H NMR, 13C NMR, HRMS) typically available upon request . This contrasts with some lower-volume positional isomers (e.g., certain 2-methoxy or 3-methoxy congeners) that may be available from fewer sources or with less rigorously documented purity profiles. The compound's relatively broader commercial availability increases the likelihood of competitive pricing and shorter lead times. However, purity claims should be verified by in-house analytical methods (HPLC, LC-MS) upon receipt, as batch-to-batch variability has not been systematically documented in the peer-reviewed literature for this specific compound.

Chemical procurement purity quality control

Recommended Research and Industrial Application Scenarios for N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide Based on Available Evidence


Kinase Inhibitor Screening Libraries: PI3K and Protein Kinase Modulator Programs

Based on patent evidence that substituted chromene derivatives act as selective dual PI3Kδ/γ inhibitors and broader protein kinase modulators [1], CAS 921515-23-3 is structurally appropriate for inclusion in kinase inhibitor screening decks. Its 4-methoxybenzamide moiety and 4-fluorophenyl substitution pattern provide a distinct chemical starting point relative to common kinase inhibitor chemotypes. Procurement for this application is supported by the compound's ≥95% purity specification, which meets typical screening library requirements.

Macrophage Polarization and Innate Immunity Research

Class-level evidence demonstrates that 4-aryl-4H-chromene derivatives can induce M1-to-M2 macrophage repolarization, reducing pro-inflammatory mediators (NO, MCP-1, IL-6) while upregulating anti-inflammatory markers (CD206) [2]. CAS 921515-23-3, as a 4-aryl-4H-chromene derivative with a para-fluorophenyl substituent, is a candidate for hypothesis-driven testing in LPS-stimulated RAW 264.7 or primary macrophage models. Researchers should compare its activity against the published compounds 5 and 6 from Dos Reis et al. (2022) to establish relative potency.

Structure–Activity Relationship (SAR) Studies on Chromenone-Benzamide Positional Isomers

The compound serves as a defined 4-methoxy reference point in SAR campaigns exploring the effect of benzamide methoxy position (ortho, meta, para) on biological activity . Its commercial availability from multiple sources facilitates procurement for systematic isomer comparison studies. Parallel testing of CAS 921515-23-3 alongside its 2-methoxy (CAS 921785-13-9) and 3-methoxy isomers can generate quantitative differential data that currently do not exist in the public domain, directly addressing the evidence gap identified in this guide.

Physicochemical and Formulation Pre-Profiling for Early-Stage Drug Discovery

The compound's computed solubility advantage over the 4-fluorobenzamide analog (predicted LogS difference of ~0.5–1.0 log unit) [3] makes it suitable for aqueous solubility and formulation stability studies in early drug discovery. Procurement for physicochemical profiling—including experimental LogP determination, kinetic solubility measurement, and metabolic stability assessment in liver microsomes—can generate critical data to inform lead optimization decisions for chromenone-based programs.

Quote Request

Request a Quote for N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.